molecular formula C27H28N4O4S B6522482 N-[(furan-2-yl)methyl]-4-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}butanamide CAS No. 422292-09-9

N-[(furan-2-yl)methyl]-4-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}butanamide

Cat. No.: B6522482
CAS No.: 422292-09-9
M. Wt: 504.6 g/mol
InChI Key: USMBMCAMGXKNSO-UHFFFAOYSA-N
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Description

Key structural elements include:

  • A furan-2-ylmethyl group attached to the butanamide chain, contributing to π-π interactions and moderate hydrophilicity.
  • A sulfanyl (-S-) linkage connecting the quinazolinone core to a carbamoyl methyl group, which is further substituted with a 4-methylphenyl moiety.
  • The butanamide side chain, which may improve solubility compared to purely aromatic analogs.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4S/c1-19-10-12-20(13-11-19)16-28-25(33)18-36-27-30-23-8-3-2-7-22(23)26(34)31(27)14-4-9-24(32)29-17-21-6-5-15-35-21/h2-3,5-8,10-13,15H,4,9,14,16-18H2,1H3,(H,28,33)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMBMCAMGXKNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Oprea1_145851 are currently under investigation. Pharmacokinetics studies the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion. Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone Derivatives with Sulfanyl Acetamide Groups

  • Compound 477329-16-1 (): Core: 3,4-dihydroquinazolin-4-one. Substituents: A 4-chlorophenyl group at position 3 and a sulfamoylphenyl moiety on the sulfanyl acetamide chain. The sulfamoyl group may confer stronger hydrogen-bonding capacity .
  • N-[4-(benzyloxy)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Core: 1,2,4-Triazole instead of quinazolinone. Substituents: Benzyloxy phenyl and 4-chlorophenyl groups. The benzyloxy group increases steric bulk, possibly reducing bioavailability compared to the target compound’s furan-methyl group .

Imidazoquinazolinone Analogs

  • K279-1342 (): Core: Imidazo[1,2-c]quinazolinone, a fused bicyclic system. Substituents: 4-ethylphenyl and 4-fluorophenyl groups. The fluorine atom enhances metabolic stability compared to the target compound’s furan, which is prone to oxidation .

Chromone-Thiazolidinone Hybrids ()

  • N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide: Core: Chromone (benzopyrone) and thiazolidinone. Substituents: Furan-2-carboxamide. Key Differences: Chromones are associated with antifungal activity, whereas quinazolinones are more commonly linked to kinase inhibition. The thiazolidinone ring introduces additional hydrogen-bonding sites, which may broaden biological targets .

Discussion of Structural and Functional Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-methylphenyl group (electron-donating) may enhance binding to hydrophobic enzyme pockets, whereas 4-chlorophenyl (electron-withdrawing) in 477329-16-1 could improve electrophilic interactions .
  • Heterocyclic Cores: The imidazoquinazolinone in K279-1342 offers rigidity for selective target binding, while the dihydroquinazolinone core in the target compound allows conformational adaptability .
  • Bioavailability : The butanamide chain in the target compound likely improves aqueous solubility compared to purely aromatic analogs, though furan oxidation remains a pharmacokinetic challenge .

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